Fluoxetine glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

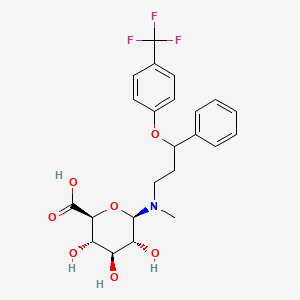

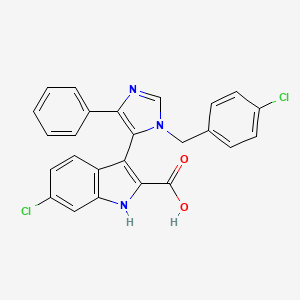

Fluoxetine glucuronide is a metabolite of fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI). Fluoxetine is commonly prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder . The glucuronidation process involves the conjugation of fluoxetine with glucuronic acid, resulting in this compound, which is more water-soluble and can be excreted more easily by the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoxetine glucuronide typically involves the enzymatic glucuronidation of fluoxetine. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from UDP-glucuronic acid to fluoxetine . The reaction conditions generally include an aqueous buffer solution, a source of UDP-glucuronic acid, and the UGT enzyme. The reaction is carried out at physiological pH and temperature to mimic the conditions in the human body.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The reaction mixture is continuously monitored and adjusted to ensure maximum yield and purity of the product. After the reaction is complete, this compound is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Fluoxetine glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of the parent compound, fluoxetine .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme.

Major Products Formed:

Hydrolysis: Fluoxetine and glucuronic acid.

Conjugation: this compound.

Scientific Research Applications

Fluoxetine glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the metabolism and excretion of fluoxetine in the human body.

Toxicology: Assessing the safety and potential side effects of fluoxetine and its metabolites.

Drug Development: Investigating the efficacy and safety of new SSRIs by comparing their metabolic profiles with fluoxetine.

Neuropharmacology: Understanding the role of fluoxetine and its metabolites in modulating serotonin levels in the brain.

Mechanism of Action

Fluoxetine glucuronide itself does not have significant pharmacological activity. its formation and excretion are crucial for the overall pharmacokinetics of fluoxetine. Fluoxetine works by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability and enhancing mood . The glucuronidation process helps in the elimination of fluoxetine from the body, ensuring that its levels are regulated and preventing potential toxicity .

Comparison with Similar Compounds

Fluoxetine glucuronide can be compared with other glucuronide metabolites of SSRIs, such as:

- Sertraline glucuronide

- Paroxetine glucuronide

- Citalopram glucuronide

Uniqueness: this compound is unique due to the specific structure of fluoxetine, which includes a trifluoromethyl group. This structural feature influences the pharmacokinetics and metabolism of fluoxetine, making its glucuronide metabolite distinct from those of other SSRIs .

Properties

CAS No. |

96735-71-6 |

|---|---|

Molecular Formula |

C23H26F3NO7 |

Molecular Weight |

485.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H26F3NO7/c1-27(21-19(30)17(28)18(29)20(34-21)22(31)32)12-11-16(13-5-3-2-4-6-13)33-15-9-7-14(8-10-15)23(24,25)26/h2-10,16-21,28-30H,11-12H2,1H3,(H,31,32)/t16?,17-,18-,19+,20-,21+/m0/s1 |

InChI Key |

ROQAUFRWFXOLOE-FEKBJPIOSA-N |

Isomeric SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)

![N-(2-Methoxyphenyl)-4-{[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]amino}benzamide](/img/structure/B10815154.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide](/img/structure/B10815159.png)

![Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate](/img/structure/B10815160.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)

![3-[5-[(E)-[4-(1-acetylsulfanylethyl)-3-methyl-5-oxopyrrol-2-ylidene]methyl]-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B10815183.png)

![2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B10815185.png)

![N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide](/img/structure/B10815189.png)

![3-[[5-Bromo-4-[4-(cyanomethoxy)anilino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10815205.png)

![1-N-(4-fluorocyclohexa-1,5-dien-1-yl)-1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide](/img/structure/B10815208.png)